molecular formula C8H14O2 B14307854 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane CAS No. 112176-61-1

2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane

Cat. No.: B14307854
CAS No.: 112176-61-1
M. Wt: 142.20 g/mol
InChI Key: MSMPSVLPYLQWKL-UHFFFAOYSA-N
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Description

2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is an organic compound that features an oxirane (epoxide) ring and an allyl ether group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Epoxidation of Allyl Ethers: : One common method to synthesize 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane involves the epoxidation of allyl ethers. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.

  • Industrial Production Methods: : Industrially, the compound can be produced through the epoxidation of allyl ethers using hydrogen peroxide in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxirane ring in 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane can undergo oxidation reactions. For example, it can be converted to a diol using osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

  • Reduction: : The compound can be reduced to form alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) can open the oxirane ring, yielding the corresponding diol.

  • Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring. For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of amino alcohols or thioethers, respectively.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products

    Diols: From oxidation or reduction reactions

    Amino Alcohols: From nucleophilic substitution with amines

    Thioethers: From nucleophilic substitution with thiols

Scientific Research Applications

Chemistry

2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It serves as a substrate for epoxide hydrolases, enzymes that play a role in the metabolism of epoxides in living organisms.

Medicine

The compound’s derivatives are explored for their potential therapeutic properties. Epoxide-containing molecules are investigated for their anticancer, antibacterial, and antiviral activities.

Industry

Industrially, this compound is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed processes in biological systems or polymerization reactions in industrial settings.

Comparison with Similar Compounds

Similar Compounds

    Ethylene Oxide: A simpler epoxide with a similar reactivity profile but lacks the allyl ether group.

    Propylene Oxide: Another simple epoxide, used extensively in the production of polyurethanes.

    Glycidol: Contains both an epoxide and a hydroxyl group, making it more versatile in certain reactions.

Uniqueness

2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is unique due to the presence of both an oxirane ring and an allyl ether group. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler epoxides. Its structure provides opportunities for selective modifications, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

112176-61-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(2-prop-2-enoxypropan-2-yl)oxirane

InChI

InChI=1S/C8H14O2/c1-4-5-10-8(2,3)7-6-9-7/h4,7H,1,5-6H2,2-3H3

InChI Key

MSMPSVLPYLQWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CO1)OCC=C

Origin of Product

United States

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